molecular formula C25H24BrN3O4S B342972 [2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-bromobenzoate

[2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-bromobenzoate

Cat. No.: B342972
M. Wt: 542.4 g/mol
InChI Key: AGLKSUJZIQCNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-bromobenzoate typically involves multi-step organic reactionsThe final step involves the esterification of the phenyl group with 4-bromobenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2-Ethoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-bromobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Ethoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-bromobenzoate lies in its combination of functional groups and structural features. This makes it a versatile compound for various applications and a valuable subject for scientific research .

Properties

Molecular Formula

C25H24BrN3O4S

Molecular Weight

542.4 g/mol

IUPAC Name

[2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-bromobenzoate

InChI

InChI=1S/C25H24BrN3O4S/c1-3-32-19-12-15(6-9-18(19)33-25(31)14-4-7-16(26)8-5-14)22-27-23(30)21-17-10-11-29(2)13-20(17)34-24(21)28-22/h4-9,12,22,28H,3,10-11,13H2,1-2H3,(H,27,30)

InChI Key

AGLKSUJZIQCNIX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2)OC(=O)C5=CC=C(C=C5)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2)OC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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